Bienvenue dans la boutique en ligne BenchChem!

3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate

Conformational flexibility Ligand pre-organization Entropic binding penalty

3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate (CAS 1351642-80-2, molecular formula C19H23N3O3S, molecular weight 373.47 g/mol) is a synthetic small molecule belonging to the ureido-cyclohexyl phenylcarbamate class. Its architecture combines a thiophen-2-ylmethyl group linked via a urea bridge to a cyclohexyl core that also bears a phenylcarbamate ester.

Molecular Formula C19H23N3O3S
Molecular Weight 373.47
CAS No. 1351642-80-2
Cat. No. B2889993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate
CAS1351642-80-2
Molecular FormulaC19H23N3O3S
Molecular Weight373.47
Structural Identifiers
SMILESC1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C19H23N3O3S/c23-18(20-13-17-10-5-11-26-17)21-15-8-4-9-16(12-15)25-19(24)22-14-6-2-1-3-7-14/h1-3,5-7,10-11,15-16H,4,8-9,12-13H2,(H,22,24)(H2,20,21,23)
InChIKeyIQFITEUTIVLWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl Phenylcarbamate (CAS 1351642-80-2): Structural Identity and Compound-Class Context for Procurement Decisions


3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate (CAS 1351642-80-2, molecular formula C19H23N3O3S, molecular weight 373.47 g/mol) is a synthetic small molecule belonging to the ureido-cyclohexyl phenylcarbamate class. Its architecture combines a thiophen-2-ylmethyl group linked via a urea bridge to a cyclohexyl core that also bears a phenylcarbamate ester. This places it within the broader family of 1,3-disubstituted urea and carbamate derivatives, a scaffold class recognized since the late 1990s as a privileged pharmacophore for soluble epoxide hydrolase (sEH) inhibition [1]. The compound is cataloged as a non-human research chemical (catalog number EVT-3027067) and is not approved for therapeutic or veterinary use . The defining structural differentiator—a methylene (-CH2-) spacer interposed between the thiophene ring and the urea nitrogen—distinguishes it from the directly attached thiophene analog, 3-(3-(thiophen-2-yl)ureido)cyclohexyl phenylcarbamate, and from the phenyl-ring counterparts 3-(3-phenylureido)cyclohexyl phenylcarbamate (C20H24N4O2) and 3-(3-benzylureido)cyclohexyl phenylcarbamate (C21H25N3O3) [2].

Why 3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl Phenylcarbamate Cannot Be Interchanged with In-Class Analogs


Compounds within the ureido-cyclohexyl phenylcarbamate family are not functionally interchangeable despite sharing the same core scaffold. Three structural variables critically modulate target engagement, selectivity, and physicochemical behavior: (i) the identity of the terminal aromatic/heteroaromatic ring attached to the urea; (ii) the presence or absence of a methylene spacer between that ring and the urea nitrogen; and (iii) the substitution pattern on the cyclohexyl ring. The thiophene-2-ylmethyl moiety in the target compound introduces a sulfur heteroatom that alters π-electron distribution and hydrogen-bonding potential relative to phenyl [1], while the methylene spacer adds one rotatable bond, increasing conformational flexibility compared to the directly attached thiophene analog [2]. In the well-studied sEH inhibitor field, even single-atom modifications to the linker between the urea pharmacophore and the terminal aromatic group have been shown to shift Ki values by orders of magnitude [3]. Consequently, procurement or experimental substitution of 3-(3-(thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate with its thiophen-2-yl, benzyl, or phenyl congeners without verification of functional equivalence risks invalidating comparative biochemical or pharmacological conclusions.

Quantitative Differentiation Evidence for 3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl Phenylcarbamate vs. Closest Comparators


Structural Differentiation: Methylene Spacer Confers One Additional Rotatable Bond Relative to Direct Thiophene Analog

The target compound 3-(3-(thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate contains a methylene (-CH2-) spacer between the thiophene ring and the urea nitrogen, resulting in 7 rotatable bonds in total. The direct analog 3-(3-(thiophen-2-yl)ureido)cyclohexyl phenylcarbamate, which lacks this spacer, has 6 rotatable bonds. This additional degree of torsional freedom alters the conformational ensemble accessible to the ligand in solution and, consequently, the entropic cost of binding to a target protein [1]. In fragment-based inhibitor design, the introduction of a single methylene unit into a linker has been shown to modulate binding free energy (ΔΔG) by >1.5 kcal/mol depending on the strain and flexibility introduced [2]. The benzyl analog 3-(3-benzylureido)cyclohexyl phenylcarbamate (C21H25N3O3, MW 367.44) also possesses a methylene spacer but replaces the thiophene sulfur with a carbon atom in the aromatic ring, eliminating the sulfur-mediated polarizability that contributes to van der Waals interactions in hydrophobic enzyme pockets [3].

Conformational flexibility Ligand pre-organization Entropic binding penalty

Thiophene-vs-Phenyl Electronic Differentiation: Sulfur Heteroatom Modulates Hydrogen-Bond Acceptor Capacity and Lipophilicity

The thiophene ring in the target compound introduces a divalent sulfur atom that acts as a weak hydrogen-bond acceptor and polarizes the aromatic π-system differently from the all-carbon phenyl ring found in 3-(3-phenylureido)cyclohexyl phenylcarbamate and 3-(3-benzylureido)cyclohexyl phenylcarbamate. Thiophene is a recognized phenyl bioisostere, but matched-pair analyses across multiple enzyme targets demonstrate that phenyl→thiophene replacement can alter inhibitory potency by 2- to 100-fold depending on the topography of the target binding pocket [1]. In sEH inhibitor series, the Hammock laboratory and others have shown that heteroaryl substituents on the urea pharmacophore modulate both potency and selectivity for sEH over fatty acid amide hydrolase (FAAH) [2]. The thiophene sulfur also increases polar surface area (PSA) modestly relative to phenyl (estimated ΔPSA ≈ +5–8 Ų), which can influence membrane permeability and oral bioavailability in downstream applications [3].

Bioisosterism Ligand efficiency Thiophene pharmacophore

Urea-Carbamate Dual Pharmacophore: Mechanistic Basis for sEH Inhibition Different from Single-Pharmacophore Inhibitors

The target compound contains both a urea group (thiophen-2-ylmethyl-NH-CO-NH-cyclohexyl) and a carbamate group (cyclohexyl-O-CO-NH-phenyl). This dual-pharmacophore architecture mimics the transition state of epoxide hydrolysis by sEH, where the urea carbonyl coordinates the catalytic tyrosine residues and the carbamate carbonyl provides a secondary hydrogen-bond anchor [1]. The seminal work by Morisseau et al. (1999) established that substituted ureas and carbamates are potent, competitive, tight-binding sEH inhibitors with nanomolar Ki values, and that compounds bearing both functionalities can achieve stoichiometric inhibition of the recombinant human enzyme [2]. In contrast, single-pharmacophore inhibitors such as t-TUCB (IC50 0.28–0.9 nM for human sEH) rely on a urea alone . The presence of a carbamate in addition to the urea may provide a differentiated selectivity profile; carbamates are known to act as covalent, irreversible inhibitors of FAAH (e.g., URB597, IC50 4.6 nM) through active-site serine carbamylation, whereas ureas are typically reversible, non-covalent sEH inhibitors [3]. The target compound thus occupies a unique mechanistic intersection that is not replicated by urea-only or carbamate-only comparators.

Soluble epoxide hydrolase Transition-state mimic Tight-binding inhibition

Cyclohexyl Substitution Pattern: 1,3-Disubstitution Defines a Distinct Conformational Space from 1,4-Disubstituted sEH Inhibitors

The target compound bears its ureido and phenylcarbamate substituents at the 1- and 3-positions of the cyclohexyl ring (meta relationship). This contrasts with the majority of clinically characterized sEH inhibitors such as t-TUCB and t-AUCB, which employ a 1,4-disubstituted cyclohexyl (trans-4-substituted) or cyclohexyloxy scaffold [1]. In a 1,3-disubstituted cyclohexane, the two substituents can adopt either diequatorial or axial/equatorial orientations depending on ring conformation, creating a different spatial relationship between the terminal aromatic groups than the linear, rod-like geometry of 1,4-disubstituted analogs. X-ray crystallographic studies of 4-(3-cyclohexylureido)-carboxylic acid inhibitors bound to human sEH have shown that the cyclohexyl ring orientation directly influences the depth of penetration of the terminal aryl group into the enzyme's hydrophobic tunnel [2]. The 1,3-substitution pattern in the target compound may favor binding poses that engage different sub-pockets within the sEH active site or alter selectivity versus related α/β-hydrolase enzymes [3].

Conformational restriction Cyclohexane chair flip Binding pose geometry

Predicted Metabolic Differentiation: Thiophene Ring Susceptibility to CYP-Mediated Oxidation vs. Phenyl Congeners

The thiophene ring in the target compound is susceptible to cytochrome P450 (CYP)-mediated S-oxidation to form thiophene sulfoxide and subsequently thiophene sulfone metabolites, a metabolic pathway that is absent in phenyl- and benzyl-containing analogs [1]. Thiophene S-oxidation is catalyzed primarily by CYP2C9 and CYP3A4 and can generate electrophilic intermediates that may form covalent protein adducts if not detoxified by glutathione conjugation. In contrast, the benzyl analog 3-(3-benzylureido)cyclohexyl phenylcarbamate undergoes oxidative metabolism primarily via aromatic hydroxylation and N-dealkylation pathways [2]. This metabolic divergence means that in vivo or cell-based experimental outcomes (efficacy, toxicity, biomarker modulation) obtained with the benzyl analog cannot be directly attributed to the thiophene-containing target compound without independent metabolic profiling. The methylene spacer may further influence metabolism by altering the accessibility of the thiophene ring to CYP active sites relative to the directly attached thiophene analog [3].

Metabolic stability CYP450 oxidation Thiophene S-oxidation

Optimal Research and Industrial Application Scenarios for 3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl Phenylcarbamate (CAS 1351642-80-2)


Chemical Probe for Dual Urea-Carbamate Pharmacophore Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs exploring sEH or dual sEH/FAAH inhibition, this compound serves as a unique SAR probe that combines both a urea and a carbamate pharmacophore within a single 1,3-disubstituted cyclohexyl scaffold. Unlike urea-only comparators (e.g., t-TUCB, EC5026) or carbamate-only comparators (e.g., URB597), it enables systematic investigation of whether both pharmacophores can simultaneously engage their respective targets [1]. The thiophene-2-ylmethyl group further allows exploration of heteroaryl SAR at the urea terminus, complementing phenyl and benzyl series. Laboratories synthesizing focused libraries around the ureido-cyclohexyl phenylcarbamate scaffold can use this compound as a reference standard for assessing the impact of thiophene-for-phenyl substitution on potency and selectivity [2].

Thiophene-Specific Metabolic Stability Screening and Reactive Metabolite Assessment

This compound is well-suited for in vitro metabolic stability assays (e.g., human liver microsomes, hepatocyte incubations) designed to evaluate thiophene S-oxidation liability. Because the thiophene ring can form electrophilic sulfoxide and sulfone metabolites, the compound can be used as a test article in CYP phenotyping (CYP2C9, CYP3A4), glutathione trapping studies for reactive metabolite detection, and time-dependent CYP inhibition assays [3]. The methylene spacer provides an additional variable to assess whether linker length modulates the rate of S-oxidation relative to directly attached thiophene analogs. Results from such studies are directly relevant to early-stage drug discovery programs where thiophene-containing lead series require metabolic de-risking [4].

Conformational Analysis and Binding Mode Studies of 1,3-Disubstituted Cyclohexyl Inhibitors

The 1,3-disubstitution pattern of the cyclohexyl core sets this compound apart from the well-characterized 1,4-disubstituted sEH inhibitors. It is ideal for X-ray crystallography or cryo-EM studies aimed at determining whether 1,3-disubstituted cyclohexyl ureido-carbamates adopt binding poses distinct from the linear geometry of trans-4-substituted cyclohexyloxy inhibitors [5]. Molecular dynamics simulations comparing this compound with its 1,4-disubstituted counterparts can quantify differences in conformational sampling and predict the entropic contribution to binding free energy. Such structural biology studies are essential for understanding the scope and limitations of the 1,3-disubstituted cyclohexyl template in sEH and related α/β-hydrolase inhibitor design [6].

Quote Request

Request a Quote for 3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.